N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide
Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrahydroquinoline ring, which is further substituted with a nitrobenzene sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been screened for antibacterial activity .
Mode of Action
The compound’s mode of action involves the generation of reactive oxygen species (ROS) and reactive nitrogen species. Both the compound and its analogues have shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The increase of ROS in strains treated with the compound was detected using fluorescent microscopy and spectrophotometric techniques .
Biochemical Pathways
The generation of reactive oxygen species (ros) suggests that the compound may interfere with cellular redox processes, leading to oxidative stress and potential cell death .
Pharmacokinetics
It is known that the compound and its analogues are very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
The compound’s action results in bactericidal activity against certain strains of bacteria. Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with the compound . This suggests that the compound may disrupt bacterial cell membranes, leading to cell death.
Action Environment
The stability of the compound in various organic solvents suggests that it may be relatively stable under a range of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Nitration of the Benzene Ring: The nitration of the benzene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfonamide Group: The final step involves the reaction of the nitrobenzene derivative with a sulfonamide reagent under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-(1-benzenesulfonyl-2,2,2-trichloro-ethyl)-formamide: Another sulfonamide derivative with different substituents.
N-(1-benzenesulfonyl-2,2,2-trichloro-ethyl)-2,4-dichloro-benzamide: A compound with similar structural features but different functional groups.
N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide: A structurally related compound with a piperidine ring.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c25-24(26)18-7-4-10-20(15-18)31(27,28)22-17-11-12-21-16(14-17)6-5-13-23(21)32(29,30)19-8-2-1-3-9-19/h1-4,7-12,14-15,22H,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFTYRIFMIJQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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